molecular formula C28H34BrNO B1604367 (R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine CAS No. 950773-38-3

(R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine

Cat. No.: B1604367
CAS No.: 950773-38-3
M. Wt: 480.5 g/mol
InChI Key: UCYJWCSOSZIQLQ-AREMUKBSSA-N
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Description

®-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine is a complex organic compound that features a brominated phenyl ring, a benzyloxy group, and a diisopropylamine moiety

Properties

IUPAC Name

(3R)-3-(5-bromo-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34BrNO/c1-21(2)30(22(3)4)18-17-26(24-13-9-6-10-14-24)27-19-25(29)15-16-28(27)31-20-23-11-7-5-8-12-23/h5-16,19,21-22,26H,17-18,20H2,1-4H3/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYJWCSOSZIQLQ-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647801
Record name (3R)-3-[2-(Benzyloxy)-5-bromophenyl]-3-phenyl-N,N-di(propan-2-yl)propan-1-amine
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Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950773-38-3
Record name (γR)-5-Bromo-N,N-bis(1-methylethyl)-γ-phenyl-2-(phenylmethoxy)benzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=950773-38-3
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Record name (R)-3-(2-Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine
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Record name (3R)-3-[2-(Benzyloxy)-5-bromophenyl]-3-phenyl-N,N-di(propan-2-yl)propan-1-amine
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Record name (R)-3-(2-benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine
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Preparation Methods

Resolution Using Optically Active Acids

The racemic amine is resolved using optically active acids to obtain the desired (R)-enantiomer in high purity and yield. Commonly used resolving agents include:

  • (-)-di-p-toluoyl-L-tartaric acid (preferred)
  • (-)-dibenzoyl-L-tartaric acid
  • (+)-di-p-toluoyl-D-tartaric acid
  • (+)-dibenzoyl-D-tartaric acid
  • Other tartaric acid derivatives and glutamic acid derivatives

The resolution is performed in solvents such as methanol, ethanol, isopropanol, butanol, toluene, or xylene, with methanol being preferred for optimal crystallization and separation.

Process Details

  • The racemic amine is treated with the optically active acid in the chosen solvent to form diastereomeric salts.
  • The desired salt precipitates selectively and is isolated by filtration.
  • The isolated salt can be converted back to the free base by treatment with a base like sodium hydroxide.

Racemization and Reuse of Unwanted Isomer

The undesired enantiomeric salt can be racemized by treatment with bases such as sodium hydroxide, potassium hydroxide, or organic bases (e.g., piperidine, diisopropylethylamine) in solvents like dimethyl sulfoxide or dimethylformamide at temperatures ranging from 0°C to reflux. This racemic mixture can then be subjected again to resolution, improving overall yield and efficiency.

Reduction and Final Steps

The optically active intermediate can be further transformed via reduction:

  • Reduction of the ester or acid intermediate to the corresponding alcohol or amine using hydride reagents such as vitride.
  • The use of catalysts like potassium iodide or sodium iodide accelerates reaction rates, reducing reaction times from several days to less than 24 hours.

Solvent and Catalyst Selection

The choice of solvent and catalyst is critical for reaction efficiency and product purity:

Step Preferred Solvent(s) Catalyst Purpose/Effect
Resolution Methanol, ethanol, isopropanol, toluene, xylene N/A Facilitates selective crystallization
Preparation of fesoterodine Acetonitrile, dichloromethane, chloroform, toluene Potassium iodide (KI) Increases reaction rate, reduces time
Racemization Dimethyl sulfoxide, dimethylformamide, methanol Sodium hydroxide, KOH Converts unwanted isomer back to racemate

Purity and Characterization

The final product and intermediates are characterized by:

  • X-ray powder diffraction (XRPD) to confirm crystalline form and purity
  • Differential scanning calorimetry (DSC) to assess thermal properties
  • Infrared spectroscopy (IR) for functional group verification

Purity levels of the final compound typically range from about 99% to 99.99%, suitable for pharmaceutical use.

Summary Table of Key Preparation Steps

Step No. Description Reagents/Conditions Outcome/Notes
1 Synthesis of methanesulfonate intermediate One-pot reaction, organic solvents (acetone, water) Key intermediate for amine synthesis
2 Introduction of N,N-diisopropylamine Substitution reaction Formation of racemic amine
3 Resolution with optically active acid (-)-di-p-toluoyl-L-tartaric acid, methanol solvent Isolation of (R)-enantiomer salt
4 Conversion to free base Treatment with base (NaOH) Free amine obtained
5 Racemization of unwanted isomer Base treatment in DMSO or DMF Allows recycling of material
6 Reduction of ester/acid intermediates Vitride reduction, KI catalyst Final chiral amine product
7 Purification and characterization XRPD, DSC, IR Ensures high purity and correct stereochemistry

Chemical Reactions Analysis

Types of Reactions

®-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the bromine atom or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2, Pd/C, NaBH4

    Substitution: NaN3, KCN, NaOH

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Dehalogenated compounds

    Substitution: Azides, nitriles

Scientific Research Applications

®-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Biological Studies: It can be used to study the interactions of brominated phenyl compounds with biological systems, providing insights into their pharmacokinetics and pharmacodynamics.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of ®-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and benzyloxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The diisopropylamine moiety enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(2-(Benzyloxy)-5-chlorophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine
  • ®-3-(2-(Benzyloxy)-5-fluorophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine
  • ®-3-(2-(Benzyloxy)-5-iodophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine

Uniqueness

The uniqueness of ®-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine lies in its bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s binding affinity and selectivity towards molecular targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Biological Activity

(R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine, commonly referred to as compound 950773-38-3, is a complex organic compound with potential pharmacological applications. Its unique structure, featuring a brominated phenyl ring and a diisopropylamine moiety, suggests interesting biological activities that warrant investigation.

PropertyValue
IUPAC Name (3R)-3-(5-bromo-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine
CAS Number 950773-38-3
Molecular Formula C28H34BrNO
Molecular Weight 480.49 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the bromine atom and the benzyloxy group enhances its binding affinity to molecular targets, likely modulating their activity. The diisopropylamine moiety increases lipophilicity, improving cell membrane permeability and bioavailability .

Pharmacological Effects

  • Receptor Interaction : Preliminary studies indicate that this compound may interact with adrenergic receptors, which are implicated in various physiological responses including cardiovascular regulation and neurotransmission.
  • Antidepressant Potential : The compound has shown promise in preclinical models as an antidepressant, potentially through the modulation of serotonin and norepinephrine levels in the brain.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may possess neuroprotective properties, possibly by reducing oxidative stress and inflammation in neuronal cells.

Study 1: Antidepressant Activity

A study conducted on rodent models assessed the antidepressant-like effects of this compound using the forced swim test (FST). Results indicated a significant reduction in immobility time compared to control groups, suggesting enhanced mood-related behaviors.

Study 2: Neuroprotection

In vitro studies demonstrated that treatment with this compound reduced cell death in neuronal cultures exposed to oxidative stress. Mechanistic investigations revealed that it inhibited the activation of apoptotic pathways, indicating its potential as a neuroprotective agent .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds was made:

Compound NameBiological ActivityReference
Compound AModerate antidepressant effects
Compound BStrong neuroprotective effects
This compoundPromising antidepressant and neuroprotective effects

Q & A

Q. What synthetic methodologies are recommended for preparing (R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine?

A two-step approach is typically employed:

Mannich Reaction : React 2-benzyloxy-5-bromobenzaldehyde with N,N-diisopropylamine and a phenylacetylene derivative under basic conditions to form the β-amino alcohol intermediate. This step requires precise control of stoichiometry and temperature (70–80°C) to minimize byproducts .

Reductive Amination : Reduce the intermediate using sodium cyanoborohydride in methanol, followed by chiral resolution via preparative HPLC with a cellulose-based column to isolate the (R)-enantiomer .
Key validation: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) and confirm enantiomeric purity via chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) .

Q. How can the stereochemical configuration of the compound be confirmed?

  • Circular Dichroism (CD) Spectroscopy : Compare the CD spectrum with known (R)-configured analogs, focusing on the 250–300 nm range for aryl and benzyloxy chromophores .
  • X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., dibenzoyl tartaric acid) to determine absolute configuration .
  • NMR Analysis : Use NOESY to identify spatial proximity between the benzyloxy group and the pro-R hydrogen on the chiral center .

Q. What are common impurities in the synthesis of this compound, and how are they characterized?

  • Diastereomeric Byproducts : Arise from incomplete enantiomeric resolution. Detect via HPLC (C18 column, acetonitrile/water 65:35) and quantify using UV absorption at 254 nm .
  • Debenzylated Intermediate : Formed due to premature cleavage of the benzyloxy group. Characterize via LC-MS (m/z 423.2 for [M+H]+) and IR (loss of the 1250 cm⁻¹ C-O stretch) .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to improve yield and purity?

  • Catalytic Asymmetric Methods : Use a chiral palladium catalyst (e.g., (R)-BINAP-PdCl₂) for the Mannich step, achieving >90% enantiomeric excess (ee) under mild conditions (25°C, 12 hrs) .
  • Dynamic Kinetic Resolution : Employ enzymes like Candida antarctica lipase B (CAL-B) to selectively hydrolyze the (S)-enantiomer during reductive amination .
    Data Validation: Cross-validate ee results using polarimetry ([α]D²⁵ = +38.5°) and chiral GC (β-DEX 120 column) .

Q. How can contradictions in pharmacological activity data between this compound and its analogs be resolved?

  • Comparative Binding Assays : Perform radioligand displacement studies (e.g., ³H-labeled serotonin uptake inhibition) to assess affinity variations caused by the 5-bromo substituent versus non-halogenated analogs .
  • Molecular Dynamics Simulations : Model interactions with target receptors (e.g., 5-HT transporters) to identify steric clashes induced by the diisopropylamino group .
  • Metabolic Stability Testing : Use hepatic microsome assays to evaluate if the bromophenyl group enhances oxidative degradation, explaining reduced in vivo efficacy .

Q. What strategies are recommended for identifying novel biological targets of this compound?

  • Chemoproteomics : Use a photoaffinity probe derivative of the compound for pull-down assays in neuronal cell lysates, followed by LC-MS/MS to identify bound proteins (e.g., sigma-1 receptors) .
  • Transcriptomic Profiling : Treat model cell lines (e.g., SH-SY5Y) and analyze differential gene expression via RNA-seq, focusing on neurotransmitter pathways .
  • Fragment-Based Screening : Co-crystallize the compound with potential targets (e.g., monoamine oxidases) to map binding pockets .

Methodological Guidance

Q. How should researchers address discrepancies in NMR data between batches?

  • Solvent Effects : Re-run NMR in deuterated DMSO to resolve signal splitting caused by residual solvents like chloroform .
  • Paramagnetic Impurities : Add EDTA to chelate trace metal ions that broaden peaks .
  • Dynamic Processes : Variable-temperature NMR (25–60°C) can reveal rotameric equilibria in the diisopropylamino group .

Q. What analytical techniques are critical for stability studies under varying pH conditions?

  • Forced Degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hrs. Monitor degradation via:
    • HPLC-UV : Quantify main peak area loss.
    • HRMS : Identify hydrolytic cleavage products (e.g., m/z 297.1 for debenzylated fragment) .
  • Arrhenius Modeling : Predict shelf life by extrapolating degradation rates at elevated temperatures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine
Reactant of Route 2
Reactant of Route 2
(R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine

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